molecular formula C16H15N3O2 B1680173 3-(cyclopropanecarbonyl)-5-methyl-4H-imidazo[1,5-a][1,4]benzodiazepin-6-one CAS No. 122321-05-5

3-(cyclopropanecarbonyl)-5-methyl-4H-imidazo[1,5-a][1,4]benzodiazepin-6-one

Cat. No.: B1680173
CAS No.: 122321-05-5
M. Wt: 281.31 g/mol
InChI Key: KNOYNQIVNYWKJR-UHFFFAOYSA-N
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Preparation Methods

The synthesis of RU-33965 involves the formation of the imidazobenzodiazepine core structure with a cyclopropyl carbonyl group. The specific synthetic routes and reaction conditions are not widely published, but it typically involves multi-step organic synthesis techniques. Industrial production methods would likely involve optimization of these synthetic routes to ensure high yield and purity .

Chemical Reactions Analysis

RU-33965 undergoes various chemical reactions, including:

    Oxidation and Reduction: These reactions can modify the oxidation state of the compound, potentially altering its activity.

    Substitution Reactions: These reactions involve the replacement of one functional group with another, which can be used to modify the compound’s properties.

    Common Reagents and Conditions: Typical reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts.

Scientific Research Applications

RU-33965 has been studied extensively in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:

Mechanism of Action

RU-33965 exerts its effects by acting as an inverse agonist at the GABAA receptor. This means that it binds to the receptor and induces a response opposite to that of an agonist, potentially reducing the inhibitory effects of gamma-aminobutyric acid (GABA) on the central nervous system. This can lead to increased neuronal excitability and has implications for its use in treating conditions such as anxiety and cognitive disorders .

Comparison with Similar Compounds

RU-33965 is similar to other benzodiazepine receptor ligands, such as RU-34030 and Ro19-4603. it is unique in its specific structure and low-efficacy inverse agonist activity. Other similar compounds include:

RU-33965’s uniqueness lies in its specific chemical structure and its distinct pharmacological profile as a low-efficacy inverse agonist, which differentiates it from other benzodiazepine receptor ligands .

If you have any more questions or need further details, feel free to ask!

Properties

CAS No.

122321-05-5

Molecular Formula

C16H15N3O2

Molecular Weight

281.31 g/mol

IUPAC Name

3-(cyclopropanecarbonyl)-5-methyl-4H-imidazo[1,5-a][1,4]benzodiazepin-6-one

InChI

InChI=1S/C16H15N3O2/c1-18-8-13-14(15(20)10-6-7-10)17-9-19(13)12-5-3-2-4-11(12)16(18)21/h2-5,9-10H,6-8H2,1H3

InChI Key

KNOYNQIVNYWKJR-UHFFFAOYSA-N

SMILES

CN1CC2=C(N=CN2C3=CC=CC=C3C1=O)C(=O)C4CC4

Canonical SMILES

CN1CC2=C(N=CN2C3=CC=CC=C3C1=O)C(=O)C4CC4

Appearance

Solid powder

122321-05-5

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

RU 33965;  RU-33965;  RU33965; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(cyclopropanecarbonyl)-5-methyl-4H-imidazo[1,5-a][1,4]benzodiazepin-6-one
Reactant of Route 2
3-(cyclopropanecarbonyl)-5-methyl-4H-imidazo[1,5-a][1,4]benzodiazepin-6-one
Reactant of Route 3
3-(cyclopropanecarbonyl)-5-methyl-4H-imidazo[1,5-a][1,4]benzodiazepin-6-one
Reactant of Route 4
3-(cyclopropanecarbonyl)-5-methyl-4H-imidazo[1,5-a][1,4]benzodiazepin-6-one
Reactant of Route 5
Reactant of Route 5
3-(cyclopropanecarbonyl)-5-methyl-4H-imidazo[1,5-a][1,4]benzodiazepin-6-one
Reactant of Route 6
3-(cyclopropanecarbonyl)-5-methyl-4H-imidazo[1,5-a][1,4]benzodiazepin-6-one

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